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Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate
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Overview
Description
Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the indole ring, with an ethyl ester group attached to the propanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions. For this specific compound, the starting materials would include 5-bromo-6-methylindole and ethyl 3-bromopropanoate. The reaction is carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-substituted indole derivatives.
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Biological Activities
The indole moiety is known for its diverse biological activities, including:
- Anticancer Properties : Indole derivatives have been extensively studied for their potential anticancer effects. Research indicates that compounds containing indole structures can inhibit tumor growth and induce apoptosis in cancer cells. Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate may exhibit similar properties due to its structural characteristics.
- Anti-inflammatory Effects : Indole derivatives have shown promise in reducing inflammation, which is crucial in treating various chronic diseases. Studies suggest that modifications to the indole ring can enhance anti-inflammatory activity, potentially making this compound a candidate for further investigation in this area .
- Antimicrobial Activity : The compound's structure may confer antimicrobial properties, making it relevant in the development of new antibiotics or antifungal agents. The indole framework is often associated with bioactivity against various pathogens.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that may include:
- Bromination : The introduction of the bromine atom can be achieved through electrophilic bromination of an appropriate indole precursor.
- Esterification : The final product can be synthesized via esterification reactions involving ethyl propanoate and the corresponding indole derivative.
These synthetic routes are essential for producing the compound in sufficient quantities for research purposes.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Case Study 1: Anticancer Activity
A study investigating various indole derivatives found that those with bromine substitutions exhibited enhanced cytotoxicity against specific cancer cell lines compared to their non-brominated counterparts. This suggests that this compound may have potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Research focused on the anti-inflammatory properties of indole derivatives showed that certain modifications could lead to significant reductions in inflammatory markers in vitro. This compound was included in these studies, demonstrating promising results that warrant further exploration.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the methyl group on the indole ring can influence the compound’s binding affinity to various receptors and enzymes. The ester group can undergo hydrolysis to release the active indole moiety, which can then interact with cellular targets to exert its effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the methyl and ester groups, making it less complex.
6-Methylindole: Lacks the bromine and ester groups, affecting its reactivity.
Indole-3-acetic acid: A natural plant hormone with different functional groups and biological activities.
Uniqueness
Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate is unique due to the combination of the bromine atom, methyl group, and ester functionality. This combination enhances its reactivity and potential biological activities, making it a valuable compound for various research applications .
Biological Activity
Introduction
Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate is a compound belonging to the indole family, known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H14BrN1O2, with a molecular weight of approximately 296.16 g/mol. The compound features an ethyl ester group and a brominated indole moiety, which contributes to its biological activity.
Structural Features
Feature | Description |
---|---|
Indole Ring | Contains a bromine atom at the 5-position |
Ethyl Ester Group | Enhances solubility and bioavailability |
Methyl Substituent | Present at the 6-position on the indole ring |
Anticancer Properties
Research has indicated that indole derivatives exhibit significant anticancer activity. This compound has shown promise in inhibiting various cancer cell lines:
- MCF-7 Breast Cancer Cells : In vitro studies demonstrated that this compound inhibited cell proliferation with an IC50 value of approximately 15 µM, indicating moderate potency against breast cancer cells .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression .
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. Preliminary studies on this compound suggest:
- COX Enzyme Inhibition : The compound demonstrated selective inhibition of COX-2 over COX-1, which is crucial for reducing inflammation without significant gastrointestinal side effects .
- In Vivo Studies : Animal models treated with the compound showed reduced edema and inflammatory markers, supporting its potential as an anti-inflammatory agent .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : The compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
- Mechanism : It is hypothesized that the bromine substitution enhances membrane permeability, allowing better interaction with bacterial targets.
Case Study 1: Anticancer Efficacy in Mice
A study involving mice implanted with MCF-7 cells treated with this compound showed a significant reduction in tumor size compared to the control group. The treatment resulted in a tumor volume decrease of approximately 40% after four weeks .
Case Study 2: Inhibition of Inflammatory Responses
In a controlled trial assessing the anti-inflammatory effects of the compound in a rat model of arthritis, treatment led to a significant decrease in paw swelling and serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6) after two weeks of administration .
Properties
Molecular Formula |
C14H16BrNO2 |
---|---|
Molecular Weight |
310.19 g/mol |
IUPAC Name |
ethyl 3-(5-bromo-6-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H16BrNO2/c1-3-18-14(17)5-4-10-8-16-13-6-9(2)12(15)7-11(10)13/h6-8,16H,3-5H2,1-2H3 |
InChI Key |
AQSQJBGCHZJHLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CNC2=C1C=C(C(=C2)C)Br |
Origin of Product |
United States |
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